Isoxazolo[5,4-D]pyrimidin-4-amine
CAS No.: 632291-82-8
Cat. No.: VC15805878
Molecular Formula: C5H4N4O
Molecular Weight: 136.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 632291-82-8 |
|---|---|
| Molecular Formula | C5H4N4O |
| Molecular Weight | 136.11 g/mol |
| IUPAC Name | [1,2]oxazolo[5,4-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C5H4N4O/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H2,6,7,8) |
| Standard InChI Key | QBGGOTBDMLWWTO-UHFFFAOYSA-N |
| Canonical SMILES | C1=NOC2=NC=NC(=C21)N |
Introduction
Chemical Structure and Nomenclature
Core Architecture
Isoxazolo[5,4-d]pyrimidin-4-amine consists of a bicyclic system where an isoxazole ring (a five-membered heterocycle with one oxygen and one nitrogen atom) is fused to a pyrimidine ring (a six-membered diazine) at positions 5 and 4, respectively. The numbering system assigns position 4 to the pyrimidine’s amine group, while the isoxazole’s oxygen occupies position 1 . Substituents at positions 3 (R₁) and 6 (R₂) of the isoxazole and pyrimidine rings, respectively, critically influence biological activity (Figure 1).
Stereoelectronic Properties
The scaffold’s planar structure enables π-π stacking interactions with aromatic residues in enzyme active sites, while the electron-withdrawing trifluoromethyl (CF₃) groups commonly introduced at R₂ enhance binding affinity through hydrophobic and dipole interactions . The amine at position 4 serves as a hydrogen bond donor, facilitating interactions with biological targets such as TLR7 and IDO1 .
Synthetic Methodologies
Early Approaches
The foundational synthesis of isoxazolo[5,4-d]pyrimidin-4-amine derivatives was established by , who utilized 5-amino-isoxazole-4-carboxamides as starting materials. Cyclization with ethyl triethoxyacetate or diethyl oxalate yielded 3,6-substituted isoxazolo[5,4-d]pyrimidin-4(5H)-ones, which were subsequently aminated to introduce the C4 amine group . While effective, this method required multiple purification steps, limiting scalability.
Optimized Protocols
Recent advancements by streamlined the synthesis via a six-step sequence (Scheme 1):
-
Weinreb Amide Formation: Carboxylic acids (6a–b) or aldehydes (7a–l) were converted to Weinreb amides, followed by LiAlH₄ reduction to yield aldehydes .
-
Oxime Formation: Reaction with hydroxylamine produced oximes (8a–l), which were chlorinated using N-chlorosuccinimide (NCS) to generate N-hydroxyimidoyl chlorides (9a–l) .
-
Isoxazole Cyclization: Treatment with 2-cyanoacetamide and sodium ethanolate afforded 5-aminoisoxazole-4-carboxamides (10a–l) .
-
Pyrimidine Ring Closure: Cyclization with ethyl trifluoroacetate formed isoxazolo[5,4-d]pyrimidin-4-ols (11a–l) .
-
Chlorination/Mesylation: Conversion to chlorides (12a–k) or mesylates (12l) using POCl₃ or mesyl chloride .
-
Amination: Nucleophilic substitution with amines (e.g., 3-methylpiperidine, isobutylamine) yielded final products (14a–25b) .
This protocol reduced chromatographic purifications to the final two steps, enabling high-throughput production .
Table 1: Key Synthetic Intermediates and Yields
| Intermediate | Reaction Step | Yield (%) |
|---|---|---|
| 8a–l | Oxime formation | 75–92 |
| 10a–l | Isoxazole cyclization | 68–85 |
| 12a–k | Chlorination | 80–90 |
| 14a–25b | Amination | 65–88 |
Biological Activities and Mechanisms
TLR7 Agonism and Immunomodulation
Compound 21a (6-(trifluoromethyl)-3-(4-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-amine) emerged as a potent TLR7 agonist (EC₅₀ = 7.8 μM) in HEK-Blue hTLR7 reporter assays . Mechanistic studies revealed its ability to induce cytokine secretion in human peripheral blood mononuclear cells (PBMCs):
TLR7 activation triggers MyD88-dependent NF-κB and IRF7 pathways, promoting antiviral and antitumor immune responses .
Table 2: Biological Activities of Select Derivatives
| Compound | Target | Activity (IC₅₀/EC₅₀) | Key Effect |
|---|---|---|---|
| 21a | TLR7 | 7.8 μM | Induces IL-1β, TNF-α, IL-12p70 |
| 20 | IDO1 | 27 μM | Selective IDO1 inhibition |
| 24a | TLR7 | 25 μM | Induces IL-8 (120 pg/mL) |
Structure-Activity Relationships (SAR)
Substituent Effects on TLR7 Agonism
-
R₁ (C3 Position): A 4-fluorophenyl group enhanced TLR7 binding (e.g., 21a vs. 24a with cyclopropyl: EC₅₀ = 7.8 μM vs. 25 μM) .
-
R₂ (C6 Position): Trifluoromethyl groups improved potency by 3-fold compared to methyl substituents .
-
C4 Amine: Bulky amines (e.g., 3-methylpiperidine) increased selectivity over TLR8 .
IDO1 Inhibition Optimization
-
Para-Substituted Anilines: Electron-withdrawing groups (e.g., -CO₂Me in 20) boosted IDO1 affinity vs. meta-substituted analogs .
-
Amino Linkers: Ethylenediamine spacers reduced activity, suggesting direct aryl binding is optimal .
Therapeutic Applications
Oncology
-
Combination Immunotherapy: 21a synergizes with checkpoint inhibitors (e.g., anti-PD-1) by activating dendritic cells and enhancing tumor-infiltrating lymphocyte activity .
-
Chemosensitization: IDO1 inhibitors like 20 reverse cisplatin resistance in ovarian cancer models .
Infectious Diseases
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume